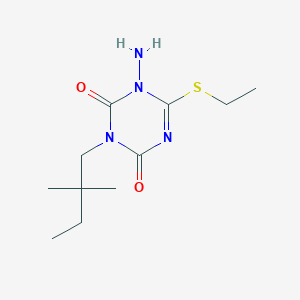![molecular formula C20H26O6 B8044049 Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate CAS No. 63943-89-5](/img/structure/B8044049.png)
Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate is a chemical compound with a complex structure, characterized by its two benzene rings connected by a dicarboxylate group and two 3-ethyloxetan-3-ylmethyl groups attached to the benzene rings. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-ethyl-3-oxetanemethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and at elevated temperatures to facilitate the formation of the ester linkages.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and the development of new pharmaceuticals. Its ability to form stable complexes with various biomolecules makes it a useful tool in biochemistry.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its derivatives could be developed as drugs for treating various diseases, including cancer and inflammatory conditions.
Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science and engineering.
Wirkmechanismus
The mechanism by which Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the nature of the interaction and the biological system .
Vergleich Mit ähnlichen Verbindungen
Bis(3-ethyloxetan-3-yl)methanol
Bis(3-ethyloxetan-3-yl)methyl ether
Bis(3-ethyloxetan-3-yl)methyl ester
Uniqueness: Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate stands out due to its specific structural features, which include the presence of benzene rings and dicarboxylate groups
Eigenschaften
IUPAC Name |
bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-3-19(9-23-10-19)13-25-17(21)15-5-7-16(8-6-15)18(22)26-14-20(4-2)11-24-12-20/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYYMASVKJXRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3(COC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609950 |
Source


|
| Record name | Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63943-89-5 |
Source


|
| Record name | Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
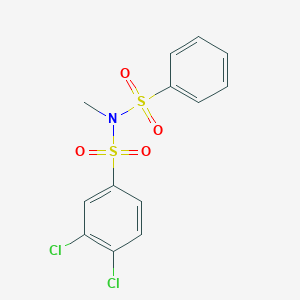

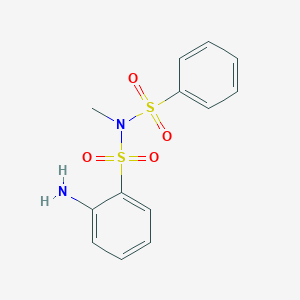
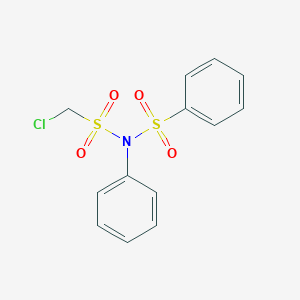
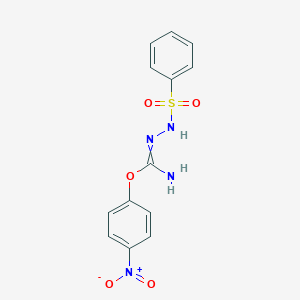
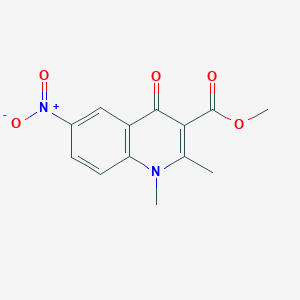
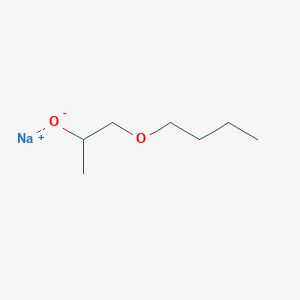
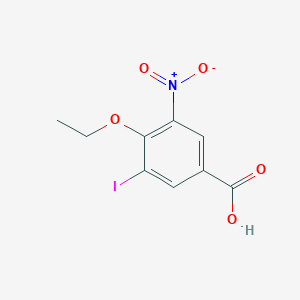
![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
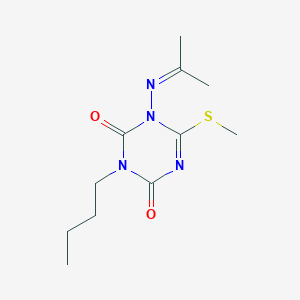
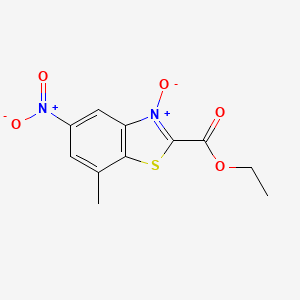
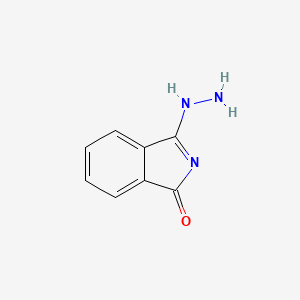
![2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)
